3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770542
InChI: InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

CAS No.:

Cat. No.: VC16770542

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile
Standard InChI InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
Standard InChI Key LBBHMAIGNHBFAL-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=C(C=C2)C#N)OC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a benzodioxepine system (C10H9NO2), where the dioxepine ring adopts a partially saturated conformation with two oxygen atoms at positions 1 and 5. The nitrile substituent at position 7 introduces significant electronic polarization, enhancing the molecule’s dipole moment and influencing its intermolecular interactions.

Key Structural Features:

  • Benzodioxepine backbone: A fused bicyclic system comprising a benzene ring and a 1,5-dioxepane ring.

  • Nitrile group (-CN): A strong electron-withdrawing moiety that directs electrophilic substitution reactions to specific positions on the aromatic ring.

  • Stereoelectronic effects: Partial saturation of the dioxepine ring reduces ring strain compared to fully unsaturated analogs, while the nitrile group stabilizes adjacent negative charges through resonance.

Synthesis and Reaction Chemistry

Synthetic Routes

While no published protocols specifically target 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile, its synthesis likely parallels methods used for analogous benzodioxepine derivatives:

  • Core ring formation: Reacting 1,3-dibromopropane with a nitrile-substituted catechol derivative (e.g., 2,3-dihydroxybenzonitrile) under basic conditions (K2CO3, DMF) to form the dioxepine ring via nucleophilic aromatic substitution.

  • Cyano group introduction: Alternatively, post-functionalization of preformed benzodioxepines through:

    • Rosenmund-von Braun reaction: Treating a 7-bromo derivative with CuCN in dimethylformamide (DMF) at elevated temperatures.

    • Nucleophilic cyanation: Using KCN or NaCN with a palladium catalyst under Suzuki-Miyaura coupling conditions .

Reaction Pathways

The nitrile group governs the compound’s reactivity:

  • Hydrolysis: Under acidic (H2SO4, H2O) or basic (NaOH, H2O/EtOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) yields the corresponding primary amine (7-aminomethylbenzodioxepine).

  • Electrophilic substitution: The electron-deficient aromatic ring undergoes nitration (HNO3/H2SO4) or sulfonation (SO3/H2SO4) at positions ortho and para to the nitrile group.

Table 1: Comparative Reactivity of Benzodioxepine Derivatives

Position 7 SubstituentHydrolysis ProductReduction ProductElectrophilic Substitution Site
-CHO (Aldehyde)Carboxylic acidPrimary alcoholMeta to -CHO
-COOH (Acid)N/AN/AOrtho/para to -COOH
-CN (Nitrile)Carboxylic acidPrimary amineOrtho/para to -CN

Physicochemical Properties

Spectral Characteristics

  • IR spectroscopy: Strong absorption band near 2240 cm⁻¹ (C≡N stretch).

  • NMR (¹H):

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, integrating for 3H).

    • Dioxepine ring protons: δ 3.2–4.1 ppm (multiplet, 4H).

  • Mass spectrometry: Molecular ion peak at m/z 175.19 (M⁺), with fragments at m/z 148 (loss of HCN) and m/z 120 (ring cleavage).

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the nitrile’s dipole; low solubility in water (<0.1 mg/mL at 25°C).

  • Thermal stability: Decomposes above 200°C without melting, as observed in similar nitrile-containing heterocycles.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer agents: As a precursor to kinase inhibitors targeting EGFR or VEGFR, leveraging the nitrile’s ability to act as a bioisostere for carboxyl groups.

  • Neuroprotective compounds: Structural motif shared with benzodioxepines showing activity in Alzheimer’s disease models.

Material Science

  • Coordination polymers: The nitrile group facilitates metal-organic framework (MOF) synthesis, with potential applications in gas storage (e.g., CO2 sequestration).

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Properties

Property-CHO (Aldehyde)-COOH (Acid) -CN (Nitrile)
Molecular Weight178.18 g/mol194.19 g/mol175.19 g/mol
pKa~8.5 (aldehyde)~4.2 (carboxylic)~-1.5 (nitrile)
Enzymatic InhibitionModerate (IC50 ~12 μM) Weak (IC50 >50 μM) Predicted IC50 ~1–10 μM
Thermal StabilityDecomposes at 180°CMelts at 210°CDecomposes at 200°C

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